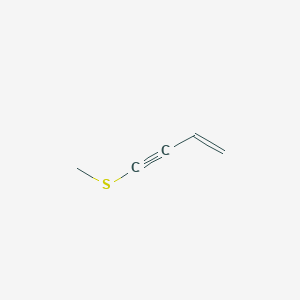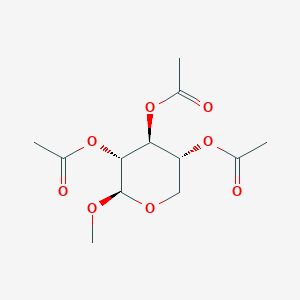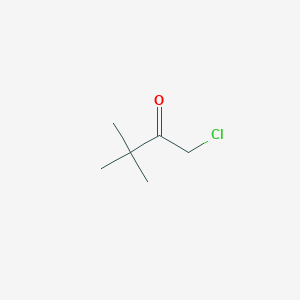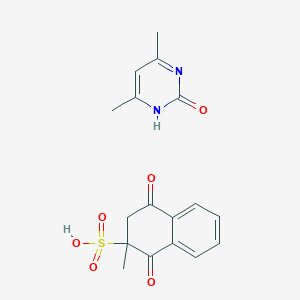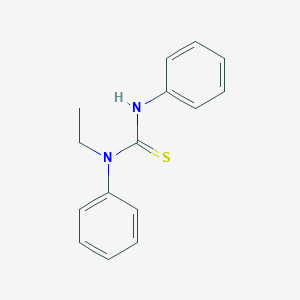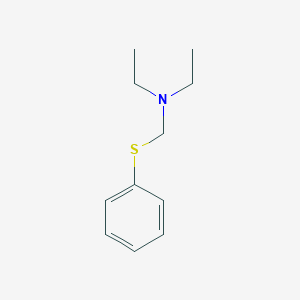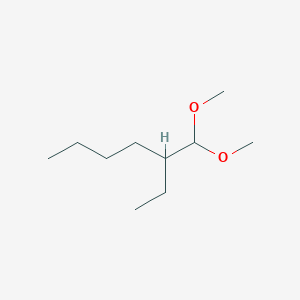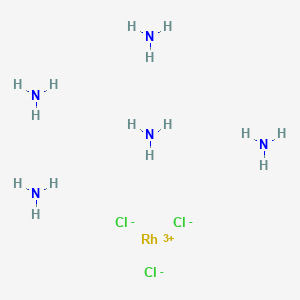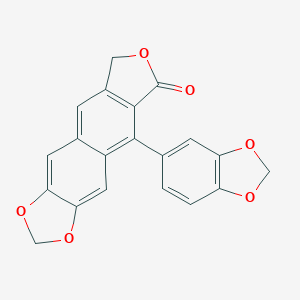
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Trifluoroacetyl-3,5-xylidine or TFA-3,5-Xylidine. In
Wirkmechanismus
The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of neurotransmitters, resulting in the disruption of the nervous system in insects.
Biochemische Und Physiologische Effekte
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial: This compound has been shown to have antimicrobial activity against various bacteria and fungi.
2. Anti-inflammatory: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Neurotoxicity: This compound has been shown to be toxic to insects, causing paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, making it suitable for various research applications.
2. Stability: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is stable under various conditions, making it easy to handle and store.
3. Low Cost: The synthesis of this compound is relatively inexpensive, making it accessible to researchers.
Some of the limitations of this compound for lab experiments include:
1. Toxicity: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is toxic to insects and may have harmful effects on other organisms.
2. Limited Research: There is limited research available on the safety and toxicity of this compound, making it difficult to use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro-. Some of these directions include:
1. Development of new pesticides: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has shown promising results as a pesticide. Further research could lead to the development of new, more effective pesticides.
2. Drug development: This compound has shown antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Safety and Toxicity: More research is needed to determine the safety and toxicity of this compound, especially in regards to its effects on humans and the environment.
Conclusion
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has potential applications in various fields, including pesticides, pharmaceuticals, and analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have antimicrobial, anti-inflammatory, and neurotoxic effects. While it has several advantages for lab experiments, such as high purity and stability, it also has limitations, including toxicity and limited research. Future research directions include the development of new pesticides and drugs, as well as further studies on its safety and toxicity.
Synthesemethoden
The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- involves the reaction of 3,5-dimethylphenylamine with trifluoroacetic anhydride. This reaction takes place in the presence of a catalyst, such as sulfuric acid or acetic acid. The resulting product is then purified using various techniques, including recrystallization, column chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been used in various scientific research applications, including:
1. Pesticide: This compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies.
2. Pharmaceutical: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been investigated for its potential use in the pharmaceutical industry. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Analytical Chemistry: This compound has been used as a reagent in analytical chemistry. It has been shown to be effective in the analysis of various compounds, including amino acids, peptides, and proteins.
Eigenschaften
CAS-Nummer |
14818-53-2 |
|---|---|
Produktname |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
MWOCTDLHKWELSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
Andere CAS-Nummern |
14818-53-2 |
Synonyme |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




